

Spectroscopic Data of 1,3-Cyclohexadiene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Cyclohexadiene

Cat. No.: B119728

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This guide provides an in-depth analysis of the spectroscopic data for **1,3-Cyclohexadiene** (CAS No. 592-57-4), a colorless liquid crucial in various organic syntheses.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1,3-Cyclohexadiene**, both ^1H and ^{13}C NMR provide distinct signals that correspond to the unique chemical environments of its atoms.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **1,3-Cyclohexadiene** shows characteristic signals for its olefinic and aliphatic protons. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl_3).^{[1][2]}

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.9 - 5.7	Multiplet	4H	Olefinic Protons (C1, C2, C3, C4-H)
~2.2	Multiplet	4H	Aliphatic Protons (C5, C6-H)

Note: Specific chemical shifts and coupling patterns can vary slightly based on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~126.5	Olefinic Carbons (C1, C2, C3, C4)
~22.8	Aliphatic Carbons (C5, C6)

Note: These are approximate values and can vary depending on the experimental conditions.
[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[4\]](#) The spectrum for **1,3-Cyclohexadiene** is typically obtained from a neat liquid film.[\[1\]](#)[\[5\]](#)

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~3030	Medium	=C-H Stretch (Olefinic)
~2930, ~2860	Strong	-C-H Stretch (Aliphatic)
~1650	Medium	C=C Stretch (Conjugated Diene)
~1435	Medium	-CH ₂ - Scissoring
~650	Strong	=C-H Bend (cis, out-of-plane)

Note: The NIST Chemistry WebBook provides reference spectra for **1,3-Cyclohexadiene**.^[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems.^{[7][8]} Conjugated dienes like **1,3-Cyclohexadiene** exhibit characteristic π to π^* transitions.^[9]

λ_{max} (nm)	Solvent	Transition
~256	Hexane	$\pi \rightarrow \pi^*$

Note: The intense absorption for **1,3-cyclohexadiene** occurs in the region of 35,000–45,000 cm⁻¹, which corresponds to the reported λ_{max} .^[10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific procedures should always be consulted.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Cyclohexadiene** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

- Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least five minutes.[\[11\]](#)
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Inverse-gated decoupling should be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE).[\[11\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Neat Liquid Film) Protocol

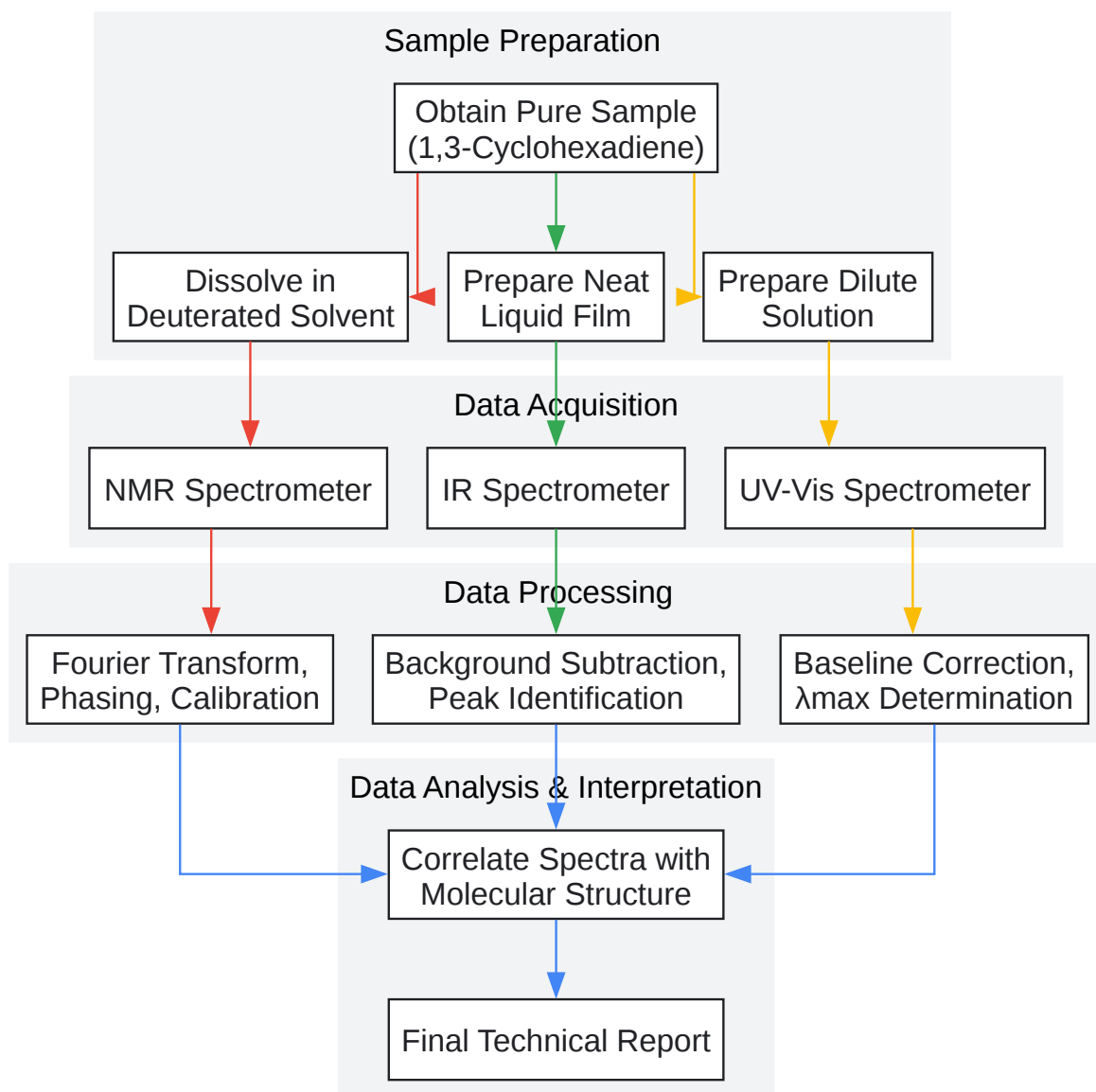
- Sample Preparation: Place one to two drops of neat **1,3-Cyclohexadiene** liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[12\]](#)[\[13\]](#)
- Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Place the assembled plates into the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO_2 , H_2O) absorptions.
 - Run the sample scan over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).[\[14\]](#)
- Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum. Label the significant peaks with their corresponding frequencies.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of **1,3-Cyclohexadiene** in a UV-transparent solvent, such as hexane or ethanol.^[15] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 Absorbance Units).
- **Instrument Setup:** Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference (blank) and the other with the sample solution.
- **Data Acquisition:**
 - Place the blank cuvette in the spectrometer and record a baseline spectrum.
 - Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for conjugated dienes).^[7]
- **Data Processing:** The software will generate the absorbance spectrum. Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1,3-Cyclohexadiene**.



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Caption: General workflow for spectroscopic analysis.

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